molecular formula C11H11NO2 B13133936 1-(5-Phenylisoxazol-3-yl)ethan-1-ol CAS No. 94815-31-3

1-(5-Phenylisoxazol-3-yl)ethan-1-ol

Cat. No.: B13133936
CAS No.: 94815-31-3
M. Wt: 189.21 g/mol
InChI Key: MUNGPFSJRKBXES-UHFFFAOYSA-N
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Description

1-(5-Phenylisoxazol-3-yl)ethan-1-ol is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenylisoxazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by reduction to obtain the ethan-1-ol derivative. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylisoxazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(5-Phenylisoxazol-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Phenylisoxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol
  • 2-(3-Phenylisoxazol-5-yl)ethanol

Uniqueness

1-(5-Phenylisoxazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

94815-31-3

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanol

InChI

InChI=1S/C11H11NO2/c1-8(13)10-7-11(14-12-10)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

MUNGPFSJRKBXES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NOC(=C1)C2=CC=CC=C2)O

Origin of Product

United States

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